molecular formula C10H11ClN2O2 B13584738 1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine

1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine

Cat. No.: B13584738
M. Wt: 226.66 g/mol
InChI Key: LCGDZJOTEDPPBL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H11ClN2O2 It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-carboxylic acid
  • 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-ol
  • 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-thiol

Uniqueness

1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a benzyl group with chlorine and nitro substitutions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11ClN2O2/c11-8-1-2-9(13(14)15)7(5-8)6-10(12)3-4-10/h1-2,5H,3-4,6,12H2

InChI Key

LCGDZJOTEDPPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])N

Origin of Product

United States

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